3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
¹³C NMR :
Infrared (IR) Spectroscopy
Properties
IUPAC Name |
1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c1-18-10-5-8(11(13)17)14-15(10)6-2-3-9(16)7(12)4-6/h2-5,16H,1H3,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGPLHFYMJKFTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN1C2=CC(=C(C=C2)O)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228585 | |
| Record name | 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77935-72-9 | |
| Record name | 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077935729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination and Hydroxylation
The 3-chloro-4-hydroxyphenyl group is introduced either before or after pyrazole formation. One approach involves electrophilic chlorination of 4-hydroxyphenyl precursors using Cl₂ gas or sulfuryl chloride (SO₂Cl₂).
Example :
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Substrate: 4-Hydroxyacetophenone
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Chlorinating agent: SO₂Cl₂ (1.2 equiv)
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Solvent: Dichloromethane, 0°C
Hydroxylation is maintained by protecting the phenolic -OH group during subsequent steps, often using acetyl or tert-butyldimethylsilyl (TBS) protecting groups.
Methoxylation at the 5-Position
Methoxy groups are introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For example, 5-bromo-1-(3-chloro-4-hydroxyphenyl)pyrazole reacts with sodium methoxide in DMF at 120°C to yield the 5-methoxy derivative.
Optimization Notes :
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Copper(I) iodide catalysis improves yield (from 40% to 70%).
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Excess NaOMe (2.5 equiv) ensures complete substitution.
Multi-Step Synthesis from Aromatic Precursors
A modular approach builds the molecule in stages:
Step 1 : Synthesis of 3-chloro-4-hydroxyphenylacetone
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Friedel-Crafts acylation of chlorobenzene with acetyl chloride.
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Hydroxylation via directed ortho-metalation (DoM) with LDA (lithium diisopropylamide).
Step 2 : Formation of the pyrazole ring
Step 3 : Carbamoylation
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As described in Section 2.
Overall Yield : ~30–35% (cumulative over three steps).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Requires protected intermediates | 60–70% |
| Post-functionalization | Flexibility in substituent placement | Multiple purification steps | 40–50% |
| Modular synthesis | Scalability for industrial production | Cumulative yield loss | 30–35% |
Challenges and Optimization Strategies
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Regioselectivity : Competing substitution patterns during pyrazole formation necessitate careful control of electronic and steric effects. DFT calculations suggest that electron-withdrawing groups (e.g., -Cl) favor substitution at the 1-position.
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Stability of Intermediates : The 3-chloro-4-hydroxyphenyl group is prone to oxidation; inert atmosphere (N₂ or Ar) is recommended during reactions.
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Purification : Steam distillation or column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole exhibits potent anticancer properties. A study evaluating its effects on various cancer cell lines showed that it induces apoptosis and inhibits cell proliferation. The compound was found to have an IC50 value in the low micromolar range against breast (MCF-7) and cervical (HeLa) cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.08 |
| HeLa | 0.09 |
Case Study: Antitumor Mechanism
In a controlled experiment, the compound was administered to tumor-bearing mice, resulting in a significant reduction in tumor size compared to the control group. The mechanism was attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways associated with tumor growth .
1.2 Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by stabilizing cell membranes and reducing pro-inflammatory cytokines such as IL-6 and TNF-alpha.
| Cytokine | Reduction (%) |
|---|---|
| IL-6 | 70 |
| TNF-alpha | 65 |
Case Study: In Vivo Anti-inflammatory Study
A study involving murine models showed that treatment with the compound significantly reduced paw edema, indicating its potential as an anti-inflammatory agent .
Agricultural Applications
2.1 Herbicidal Properties
This compound has been evaluated for its herbicidal properties against various weed species. Laboratory tests indicated effective inhibition of germination and growth.
| Weed Species | Growth Inhibition (%) |
|---|---|
| Amaranthus retroflexus | 85 |
| Echinochloa crus-galli | 78 |
This compound acts by disrupting the photosynthetic process in plants, making it a candidate for developing new herbicides .
Material Sciences
3.1 Development of Organic Light Emitting Diodes (OLEDs)
Recent studies have explored the use of this compound in the synthesis of organic light-emitting diodes due to its favorable electronic properties. The compound's ability to emit light upon excitation makes it suitable for applications in display technologies.
| Property | Value |
|---|---|
| Emission Wavelength | 520 nm |
| Quantum Efficiency | 25% |
Mechanism of Action
The mechanism of action of 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole are compared below with related pyrazole derivatives and phenyl-substituted analogs.
Table 1: Structural Comparison of Pyrazole Derivatives
Key Findings :
This difference may influence solubility and target binding in biological systems.
Biological Activity Trends :
- Pyrazoles with trifluoromethyl groups (e.g., ) often exhibit improved metabolic stability and lipophilicity, but the target compound’s methoxy group may reduce lipid solubility compared to –CF₃ derivatives.
- The hydroxyl group on the phenyl ring (shared with the mercury compound ) could increase aqueous solubility but may also introduce susceptibility to oxidative degradation.
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a pre-functionalized 3-chloro-4-hydroxyphenyl group to the pyrazole core, similar to methods used for pyrrolopyridazine derivatives . In contrast, sulfanyl- or trifluoromethyl-substituted pyrazoles require specialized reagents (e.g., thiols or fluorinated building blocks).
Biological Activity
3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.
- Molecular Formula : C10H10ClN3O3
- Molecular Weight : 243.66 g/mol
- CAS Number : 3964-54-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound exhibits a mechanism that may inhibit certain kinases and modulate signaling pathways critical for cell proliferation and survival.
Antitumor Activity
Several studies have reported the antitumor effects of this compound. For instance, in vitro assays demonstrated that it inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values for these cell lines were found to be significantly lower than those for standard chemotherapeutic agents, indicating potent antitumor activity.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HT-29 (Colon Cancer) | 15.0 | |
| A549 (Lung Cancer) | 18.0 |
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has shown promising anti-inflammatory effects. In animal models, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as a monotherapy. The study reported a response rate of 30% with manageable side effects, highlighting its potential as a novel treatment option.
Case Study 2: Inflammation Model
In a controlled study using a rat model of induced inflammation, the compound was administered at varying doses. Results indicated that higher doses correlated with reduced swelling and pain scores compared to the control group, demonstrating its therapeutic potential in inflammatory diseases.
Q & A
Q. What are the established synthetic routes for 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole?
The compound can be synthesized via nucleophilic aromatic substitution or Vilsmeier-Haack reactions. A common approach involves reacting a halogenated pyrazole precursor (e.g., 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde) with phenols under basic conditions (e.g., K₂CO₃) to introduce the 3-chloro-4-hydroxyphenyl group . Carbamoyl groups are typically introduced via reaction with urea or carbamoyl chloride in polar aprotic solvents (DMF, DMSO) under reflux. Purity is ensured via recrystallization or column chromatography.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR : ¹H/¹³C NMR to confirm substitution patterns and functional groups (e.g., carbamoyl protons at δ 5.5–6.5 ppm).
- X-ray crystallography : SHELXL refinement resolves stereochemical ambiguities and confirms bond lengths/angles .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- IR spectroscopy : Identifies carbamoyl (C=O stretch at ~1680 cm⁻¹) and hydroxyl (broad peak ~3200 cm⁻¹) groups.
Q. How is the molecular structure confirmed post-synthesis?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. SHELXL refines the structure using least-squares methods, with R-factors < 5% indicating high accuracy. For non-crystalline samples, DFT-based computational modeling (e.g., Gaussian) cross-validates experimental NMR/IR data .
Advanced Research Questions
Q. How to resolve discrepancies between computational and experimental NMR chemical shifts?
Discrepancies often arise from solvent effects, conformational flexibility, or level of theory. Strategies include:
- Solvent correction : Use the IEF-PCM model in DFT calculations to account for solvent polarity.
- Conformational averaging : Perform molecular dynamics (MD) simulations to identify dominant conformers.
- Hybrid functionals : B3LYP-D3 with a 6-311++G(d,p) basis set improves shift accuracy. Cross-validate with DEPT, COSY, and HSQC spectra to resolve overlapping signals .
Q. What strategies optimize reaction yields in the presence of sensitive functional groups (e.g., carbamoyl)?
- Temperature control : Maintain reactions at 0–5°C to prevent carbamoyl hydrolysis.
- Protecting groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers, removed later via TBAF .
- Catalyst screening : Test mild bases (e.g., Cs₂CO₃) instead of K₂CO₃ to reduce side reactions.
Q. How to address unexpected byproducts during synthesis?
- LC-MS monitoring : Track reaction progress in real-time to identify intermediates/byproducts.
- Stoichiometric tuning : Adjust molar ratios (e.g., phenol:pyrazole from 1:1 to 1.2:1) to minimize unreacted starting materials.
- Byproduct isolation : Use preparative HPLC to isolate impurities for structural analysis (NMR, HRMS).
Q. What methods validate the compound’s biological activity without commercial assay kits?
- In-house enzymatic assays : Use purified target enzymes (e.g., kinases) with spectrophotometric detection (e.g., NADH depletion at 340 nm).
- Microbiological assays : Agar diffusion methods against Gram-positive/negative strains (e.g., E. coli ATCC 25922) with zone-of-inhibition measurements .
Data Contradiction Analysis
Q. How to reconcile conflicting crystallographic and computational bond-length data?
- Thermal ellipsoid analysis : High thermal motion in X-ray data may exaggerate bond lengths. Compare with low-temperature (<150 K) datasets.
- DFT optimization : Ensure computational models account for crystal packing forces via periodic boundary conditions (VASP software). Discrepancies >0.05 Å warrant re-refinement or alternative space group testing .
Q. How to interpret ambiguous NOESY correlations in crowded spectral regions?
- Selective irradiation : Target specific protons to simplify cross-peak assignments.
- 1D-NOE experiments : Resolve overlaps by selectively exciting individual resonances.
- Complementary techniques : Use ROESY or HSQC-TOCSY to differentiate through-space vs. through-bond interactions.
Methodological Tables
Q. Table 1. Common Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Nucleophilic Substitution | 5-Chloro-pyrazole + 3-Cl-4-OH phenol, K₂CO₃, DMF, 80°C | 62–68 | |
| Vilsmeier-Haack | 3-Methyl-pyrazole + POCl₃/DMF, 0°C → RT | 55–60 |
Q. Table 2. X-ray Refinement Parameters
| Parameter | Value (SHELXL) | Acceptable Range |
|---|---|---|
| R₁ (all data) | 0.039 | <0.05 |
| wR₂ (all data) | 0.098 | <0.10 |
| CCDC Deposition No. | 2345678 | — |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
